Research has shown that N-(2-Fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide functions as an allosteric antagonist of the CC chemokine receptor type 2 (CCR2). [ [] ] Allosteric antagonists bind to a site on the receptor distinct from the orthosteric site (where the natural ligand binds), inducing conformational changes that prevent ligand binding and receptor activation. This compound specifically inhibits CC chemokine ligand type 2 (CCL2)-induced chemotaxis, effectively blocking the migration of CCR2-positive cells. [ [] ]
The primary application of N-(2-Fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide, as reported in the provided research, lies in its potential as a therapeutic agent for inflammatory diseases. Specifically, its ability to selectively inhibit CCL2-dependent migration via allosteric antagonism of CCR2 makes it a promising candidate for further research and development. [ [] ]
One study demonstrated its efficacy in an animal model of multiple sclerosis, experimental autoimmune encephalomyelitis. In this model, N-(2-Fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide effectively interfered with the recruitment of CCR2-positive cells and attenuated disease progression. [ [] ] This highlights its potential as a novel therapeutic strategy for multiple sclerosis and other inflammatory diseases where CCR2 and CCL2 play a critical role.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 18766-66-0